molecular formula C16H13IN2O5S B3137105 4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid CAS No. 433316-83-7

4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid

Cat. No.: B3137105
CAS No.: 433316-83-7
M. Wt: 472.3 g/mol
InChI Key: PULBWEGDXPAKFU-UHFFFAOYSA-N
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Description

4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C16H13IN2O5S and its molecular weight is 472.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid, a related compound, has been utilized as a key starting material for synthesizing a variety of heterocyclic compounds, such as pyridazinones and thiazole derivatives. These compounds have shown antimicrobial activities, highlighting the potential of 4-oxobut-2-enoic acid derivatives in antimicrobial research (El-Hashash, Essawy, & Fawzy, 2014).

Heterocyclic Compound Synthesis

Another study describes using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound similar in structure, to prepare heterocyclic compounds like aroylacrylic acids and pyridazinones. These derivatives were synthesized through Aza–Michael addition reactions, illustrating the versatility of 4-oxobut-2-enoic acid derivatives in creating novel chemical entities (El-Hashash et al., 2015).

Reactions with Nucleophiles

4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid's reactivity with sulfur reagents and other nucleophiles has been studied, leading to the formation of important heterocyclic derivatives. This study underscores the compound's reactivity and potential applications in synthetic chemistry (El-Hashash & Rizk, 2013).

Cytotoxicity and Spectroscopic Investigation

A spectroscopic investigation of N-maleanilinic acid derivatives revealed their effectiveness against various carcinoma cells. This demonstrates the potential medicinal applications of 4-oxobut-2-enoic acid derivatives in cancer research (Zayed, El-desawy, & Eladly, 2019).

Hemostatic Activity

4-(Het)aryl-4-oxobut-2-enoic acid derivatives have been synthesized and studied for their hemostatic activity, revealing compounds with high effectiveness and low toxicity. This indicates the potential therapeutic use of these derivatives in treating bleeding disorders (Pulina et al., 2017).

Properties

IUPAC Name

4-[4-[(4-iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULBWEGDXPAKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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